molecular formula C13H16ClN3O3 B13582558 Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride

Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride

Cat. No.: B13582558
M. Wt: 297.74 g/mol
InChI Key: FUUXNPNNVDTQME-UHFFFAOYSA-N
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Description

Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is known for its diverse biological activities and is often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated derivatives.

Scientific Research Applications

Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.74 g/mol

IUPAC Name

methyl 2-piperazin-1-yl-1,3-benzoxazole-6-carboxylate;hydrochloride

InChI

InChI=1S/C13H15N3O3.ClH/c1-18-12(17)9-2-3-10-11(8-9)19-13(15-10)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3;1H

InChI Key

FUUXNPNNVDTQME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)N3CCNCC3.Cl

Origin of Product

United States

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